molecular formula C10H8O3S B13326457 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid

7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13326457
M. Wt: 208.24 g/mol
InChI Key: TUNNPNWJKCRGBN-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur-containing reagents to introduce the thiophene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Scientific Research Applications

7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene core can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

    Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.

    Thiophene derivatives: Contain the thiophene ring but lack the specific functional groups present in 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid.

Uniqueness: The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique compared to other benzothiophene and thiophene derivatives.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

7-hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-5-2-3-6-4-7(10(12)13)14-9(6)8(5)11/h2-4,11H,1H3,(H,12,13)

InChI Key

TUNNPNWJKCRGBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)O

Origin of Product

United States

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